amine](/img/structure/B13323723.png)
[3-(Dimethylamino)propyl](4-methylpentan-2-YL)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)propylamine is an organic compound with the molecular formula C11H26N2 It is a tertiary amine, characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a 4-methylpentan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propylamine typically involves the reaction of 3-(dimethylamino)propylamine with 4-methylpentan-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of 3-(Dimethylamino)propylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like distillation and crystallization are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
Oxidation: 3-(Dimethylamino)propylamine can undergo oxidation reactions, typically forming N-oxides.
Reduction: The compound can be reduced to form secondary amines or primary amines under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of 3-(Dimethylamino)propylamine.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
3-(Dimethylamino)propylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 3-(Dimethylamino)propylamine involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or ionic interactions with various biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
- 3-(Dimethylamino)propylamine
- 3-(Dimethylamino)propylamine
Uniqueness
3-(Dimethylamino)propylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a dimethylamino group with a branched alkyl chain makes it particularly versatile in various chemical reactions and applications.
特性
分子式 |
C11H26N2 |
|---|---|
分子量 |
186.34 g/mol |
IUPAC名 |
N',N'-dimethyl-N-(4-methylpentan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H26N2/c1-10(2)9-11(3)12-7-6-8-13(4)5/h10-12H,6-9H2,1-5H3 |
InChIキー |
JXEXJAWJHWTODW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)NCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


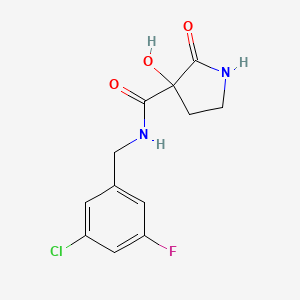

![(2S,3S)-2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323661.png)
![(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13323671.png)
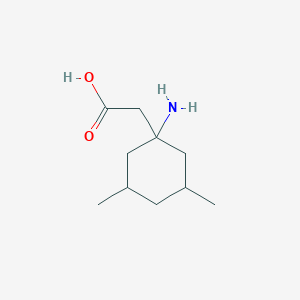
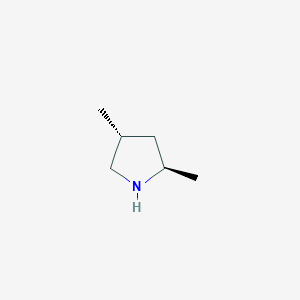
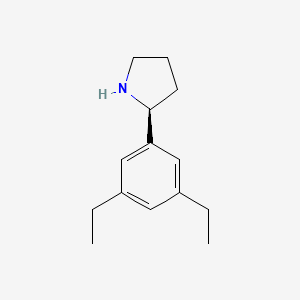
![4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13323688.png)
![5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13323698.png)
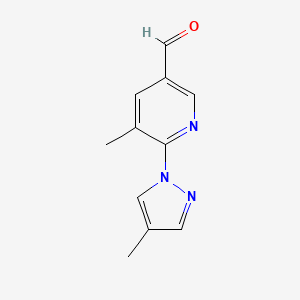
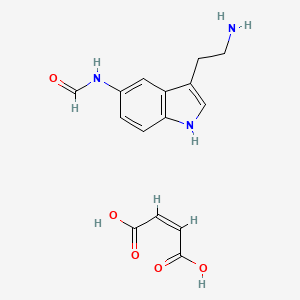
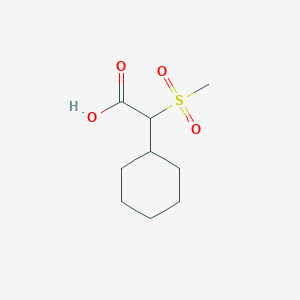

![(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-2-(6-(4-isopropylpiperazin-1-yl)pyrazin-2-yl)-5-methylbenzo[d]thiazol-6-yl)acetic acid](/img/structure/B13323719.png)
